molecular formula C23H28FN5O2S B11430894 4-({3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione

4-({3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione

Cat. No.: B11430894
M. Wt: 457.6 g/mol
InChI Key: SWLMPGVLIGONLR-UHFFFAOYSA-N
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Description

4-({3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione is a complex organic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the 4-(2-fluorophenyl)piperazine derivative. This can be achieved through the reaction of 2-fluoroaniline with piperazine under controlled conditions.

    Quinazoline Core Formation: The quinazoline core is synthesized by reacting 2-aminobenzamide with appropriate aldehydes or ketones in the presence of a catalyst.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the quinazoline core. This is typically done using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-({3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit equilibrative nucleoside transporters, which play a crucial role in nucleotide synthesis and adenosine regulation . The compound binds to these transporters, preventing the uptake of nucleosides and thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione is unique due to its specific combination of the quinazoline core with the fluorophenylpiperazine moiety. This unique structure contributes to its specific binding properties and pharmacological effects, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H28FN5O2S

Molecular Weight

457.6 g/mol

IUPAC Name

4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-6,7-dimethoxy-1H-quinazoline-2-thione

InChI

InChI=1S/C23H28FN5O2S/c1-30-20-14-16-18(15-21(20)31-2)26-23(32)27-22(16)25-8-5-9-28-10-12-29(13-11-28)19-7-4-3-6-17(19)24/h3-4,6-7,14-15H,5,8-13H2,1-2H3,(H2,25,26,27,32)

InChI Key

SWLMPGVLIGONLR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCCCN3CCN(CC3)C4=CC=CC=C4F)OC

Origin of Product

United States

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